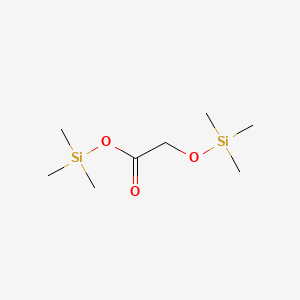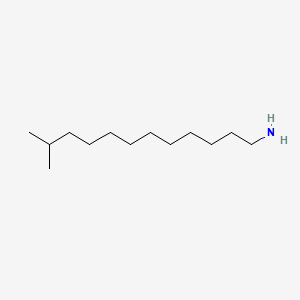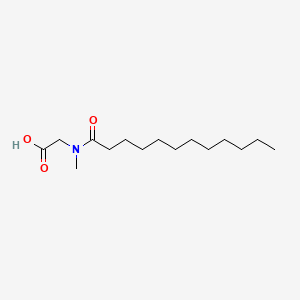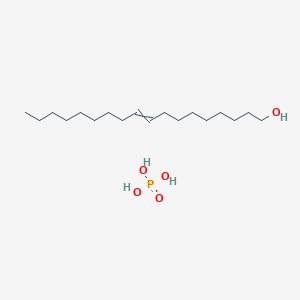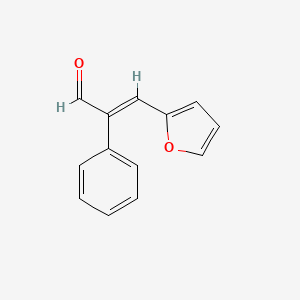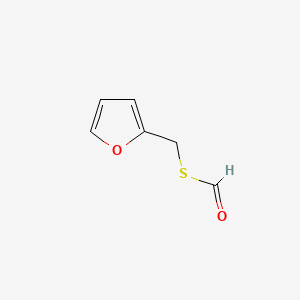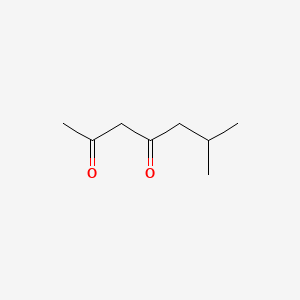
6-Methyl-2,4-heptanedione
Overview
Description
6-Methyl-2,4-heptanedione is an organic compound with the molecular formula C8H14O2. It is also known by other names such as 6-Methylheptane-2,4-dione and 6-Methylheptan-2,4-dione . This compound is a beta-diketone, which means it contains two ketone groups separated by a single carbon atom. It is a colorless to faint yellow liquid with a molecular weight of 142.20 g/mol .
Mechanism of Action
Target of Action
6-Methyl-2,4-heptanedione is a multipurpose intermediate used in organic synthesis . It is involved in various reactions, including the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ . These receptors are the primary targets of this compound.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it participates in the cyclocondensation and deacetylation of dibromo (phenylsulfonyl)propene derivatives for the synthesis of disubstituted furans . It also takes part in addition reactions with 1-alkynes and Knoevenagel condensation .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a role in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ . These pathways are crucial for cardiovascular function and lipid metabolism, respectively.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the synthesis of dual activity effectors of angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ, it may contribute to the regulation of blood pressure and lipid metabolism .
Biochemical Analysis
Biochemical Properties
6-Methyl-2,4-heptanedione plays a significant role in biochemical reactions, particularly in cyclocondensation and deacetylation processes . It interacts with enzymes such as angiotensin II type 1 receptors and peroxisome proliferator-activated receptor-γ, acting as a dual activity effector . Additionally, it participates in Knoevenagel condensation and oxidative free radical reactions with 2-amino-1,4-benzoquinones . These interactions highlight the compound’s versatility in biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of disubstituted furans through its interaction with dibromo (phenylsulfonyl)propene derivatives . This compound’s impact on cellular function underscores its potential in modulating biochemical reactions at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in intramolecular aldol reactions, leading to the formation of cyclic enones . These reactions are facilitated by the compound’s ability to act as both an enolate donor and an electrophilic acceptor within the same molecule . This dual functionality is crucial for its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods . Long-term studies have shown that its impact on cellular function can vary, with potential changes in enzyme activity and gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity, as it ensures the compound is present in the right cellular environment to exert its effects.
Preparation Methods
6-Methyl-2,4-heptanedione can be synthesized through various methods. One common synthetic route involves the reaction of isovaleryl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Methyl-2,4-heptanedione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one of the ketone groups is replaced by another functional group.
Condensation: It can participate in aldol condensation reactions to form larger molecules with multiple functional groups.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for condensation reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Major products formed from these reactions include carboxylic acids, alcohols, and larger molecules with multiple functional groups .
Scientific Research Applications
6-Methyl-2,4-heptanedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
6-Methyl-2,4-heptanedione can be compared with other similar compounds such as:
2,4-Heptanedione: Lacks the methyl group at the sixth position, making it less sterically hindered and potentially more reactive in certain reactions.
5-Methyl-2,4-hexanedione: Has a similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
3,5-Heptanedione: Has the ketone groups at different positions, leading to different chemical behavior and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-methylheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-8(10)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOYJSFRIASIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062768 | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11300 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3002-23-1 | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2,4-heptanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Heptanedione, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylheptane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEPTANEDIONE, 6-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97VUG08UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the kinetics of 6-methyl-2,4-heptanedione's interaction with metal ions?
A1: Research has focused on understanding how this compound interacts with metal ions, specifically iron(III) []. Studies using spectrophotometry revealed that the reaction forms a monocomplex, with the enol form of this compound playing a key role. Interestingly, the reaction proceeds through two parallel pathways: one independent of acid concentration and the other inversely proportional to acid concentration. This suggests a complex reaction mechanism influenced by the surrounding chemical environment.
Q2: How does the structure of this compound compare to similar compounds, and what insights into its properties can we gain from this comparison?
A2: A closely related compound, 3,5-heptanedione, has also been studied for its reaction with iron(III) []. Comparing the kinetic constants for both this compound and 3,5-heptanedione provides valuable insight into the impact of the methyl group's position on the reaction rate. This structure-activity relationship (SAR) analysis is crucial for understanding how subtle structural modifications in β-diketones can influence their reactivity with metal ions.
Q3: Beyond its interaction with iron, what other research has been conducted on this compound?
A3: Researchers have successfully crystallized a copper(II) complex incorporating this compound as a ligand []. The resulting compound, (N,N,N′,N′-Tetramethyl-1,2-diaminoethane)(1,1,1-trifluoro-6-methyl-2,4-heptanedionato)copper(II) perchlorate, has been characterized using X-ray diffraction, providing detailed insights into its three-dimensional structure. This structural data is essential for understanding the coordination chemistry of this compound and its potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
